3-Ethyl-6-methylpyridazin-4-amine is an organic compound with the molecular formula C9H14N2. It is classified as a pyridazine derivative, characterized by the presence of an ethyl group at the third position and a methyl group at the sixth position on the pyridazine ring, along with an amine group at the fourth position. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its biochemical properties and interactions with biological systems.
The synthesis of 3-Ethyl-6-methylpyridazin-4-amine can be achieved through several methods, primarily involving the alkylation of 2-aminopyridine. Common synthetic routes include:
The molecular structure of 3-Ethyl-6-methylpyridazin-4-amine features a pyridazine ring with specific substituents:
This arrangement contributes to its unique chemical properties and reactivity.
Key structural data includes:
3-Ethyl-6-methylpyridazin-4-amine can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-Ethyl-6-methylpyridazin-4-amine involves its interaction with specific molecular targets, particularly enzymes and receptors within biological systems. The amine group is capable of forming hydrogen bonds with active sites on enzymes, which can influence their catalytic activity. Additionally, this compound may modulate biological processes by participating in electron transfer reactions, affecting cellular signaling pathways and gene expression .
3-Ethyl-6-methylpyridazin-4-amine exhibits several notable physical properties:
Chemical properties include:
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy can provide insights into its structural characteristics and confirm purity levels.
3-Ethyl-6-methylpyridazin-4-amine has diverse applications in scientific research:
Pyridazine, a nitrogen-rich diazine heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and versatile bioactivity. The presence of two adjacent nitrogen atoms within its six-membered ring confers distinct electronic characteristics, enhancing hydrogen-bonding capabilities and dipole moments compared to other bicyclic nitrogen heterocycles. This molecular architecture enables targeted interactions with diverse biological targets, particularly in neurological and cardiovascular therapeutics. For example, pyridazine derivatives exhibit enhanced binding affinity for neuronal nicotinic acetylcholine receptors (nAChRs), which are critically implicated in neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases [3].
Recent advances highlight pyridazine’s role in modulating kinase activity and G-protein-coupled receptors (GPCRs). The scaffold’s ability to act as a bioisostere for phenyl or pyridine rings further broadens its utility in lead optimization campaigns. Structure–Activity Relationship (SAR) studies of purine-scaffold compounds demonstrate how minor structural modifications—such as alkyl chain elongation or heteroatom positioning—can significantly enhance target selectivity and potency. For instance, in Grp94 inhibitors, substituting an 8-aryl group into a specific allosteric pocket achieved >100-fold selectivity over related Hsp90 paralogs [2]. Such precision underscores pyridazine’s potential in overcoming off-target effects common in cancer therapeutics.
Table 1: Approved Drugs Featuring Pyridazine Derivatives
Drug Name | Therapeutic Area | Key Structural Feature | Biological Target |
---|---|---|---|
Zibotentan | Oncology | 6-Methylpyridazine | Endothelin A receptor |
Hydralazine | Hypertension | Unsubstituted pyridazine | Vasodilator |
Emorfoxan | Analgesia | 3,6-Disubstituted pyridazine | α₂-Adrenergic receptor |
Cadralazine | Cardiovascular disease | Hydrazinopyridazine | ACE inhibitor |
Ongoing research explores hybrid molecules where pyridazine is conjugated with pharmacophores like thiophene or pyrazole to augment antitumor activity [1]. Innovations in synthetic methodologies—such as electrochemical N–N coupling and regioselective Mitsunobu reactions—enable efficient access to complex pyridazine architectures, accelerating drug discovery pipelines [1] [3].
3-Ethyl-6-methylpyridazin-4-amine exemplifies how strategic substitution patterns on pyridazine cores enhance molecular recognition and stability. The amine group at position C4 acts as a hydrogen bond donor/acceptor, facilitating interactions with enzymatic catalytic sites. Meanwhile, the ethyl and methyl groups at C3 and C6 confer optimal lipophilicity, balancing membrane permeability and aqueous solubility—a critical parameter in drug bioavailability. This substitution pattern aligns with Lipinski’s Rule of Five, as evidenced by computational analyses of analogous pyridine derivatives [3].
Synthetically, this compound is accessible via:
Table 2: Synthetic Routes to 3-Ethyl-6-methylpyridazin-4-amine Analogues
Method | Key Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Multicomponent Condensation | Ethyl cyanoacetate, acetylacetone | 75–85 | One-pot operation |
Electrochemical Cyclization | NH₄I, Pt electrodes, constant current | 60–70 | No oxidizing agents needed |
Microwave-Assisted Synthesis | DMF, 180°C, 20 min | 90 | Rapid reaction time |
Functionally, the C4-amino group enables further derivatization:
The ethyl group at C3 sterically shields the ring from metabolic degradation, while the electron-donating methyl at C6 increases ring electron density, favoring interactions with electron-deficient biological targets. This combination exemplifies rational heterocyclic design in modern medicinal chemistry.
Compound Names Mentioned in Article:
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6